molecular formula C15H17ClN6O2 B11255514 N~2~-(4-chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

N~2~-(4-chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

Cat. No.: B11255514
M. Wt: 348.79 g/mol
InChI Key: QZYODFLGJMECCX-UHFFFAOYSA-N
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Description

N2-(4-Chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a piperidinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by cyclization of appropriate precursors such as 4-chlorobenzaldehyde, nitroguanidine, and piperidine under controlled conditions.

    Substitution Reactions: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Pyrimidines: Electrophilic aromatic substitution leads to various substituted pyrimidines.

Scientific Research Applications

N2-(4-chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but differs in functional groups.

    Thieno[3,2-d]pyrimidine: Another pyrimidine derivative with a thieno ring.

    N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar in structure but with different substituents.

Uniqueness

N2-(4-chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H17ClN6O2

Molecular Weight

348.79 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C15H17ClN6O2/c16-10-4-6-11(7-5-10)18-15-19-13(17)12(22(23)24)14(20-15)21-8-2-1-3-9-21/h4-7H,1-3,8-9H2,(H3,17,18,19,20)

InChI Key

QZYODFLGJMECCX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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